molecular formula C16H20BrNO5 B3091424 (2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1217716-56-7

(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B3091424
CAS No.: 1217716-56-7
M. Wt: 386.24 g/mol
InChI Key: YKOUHSOOTWRBHO-STQMWFEESA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a carboxylic acid at the C2 position. The C4 position is substituted with a 4-bromophenoxy group, with stereochemical configurations at C2 and C4 both being S. This structure is critical in medicinal chemistry as a chiral building block for peptidomimetics or protease inhibitors . The Boc group enhances stability during synthesis, while the bromophenoxy substituent influences electronic and steric properties, affecting reactivity and biological interactions.

Properties

IUPAC Name

(2S,4S)-4-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUHSOOTWRBHO-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119780
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
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Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354485-66-7
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354485-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid, a compound with significant potential in pharmaceutical applications, is notable for its unique structural features and biological properties. This article delves into its biological activity, synthesis, and related research findings.

  • Molecular Formula : C₁₉H₂₆BrNO₅
  • Molecular Weight : 428.32 g/mol
  • CAS Number : 1354485-57-6
  • Structure : The compound features a pyrrolidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl moiety, contributing to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an intermediate in drug synthesis and its effects on different biological systems.

Research indicates that this compound may interact with specific biological targets, influencing cellular pathways related to:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its utility in oncology.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindings
Kolodyazhnaya et al. (2013)Investigated the synthesis of phosphonic analogs and their cytotoxicity against cancer cells. Suggested that modifications similar to those in this compound could enhance anticancer properties.
Block et al. (2016)Explored the structural similarities between various amino acids and derivatives, proposing that compounds with similar configurations may exhibit enhanced bioactivity.
PubChem DataCompiled data on the compound's molecular structure and potential applications in drug development, emphasizing its role as a precursor in synthesizing biologically active molecules.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Enzyme Interaction Studies : The compound has been shown to inhibit key enzymes involved in metabolic processes. These findings suggest a potential role in modulating metabolic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent type, position, and stereochemistry. Below is a detailed analysis:

Halogen-Substituted Phenoxy Derivatives
Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Properties Hazards Reference
(2S,4S)-4-(4-Bromophenoxy)-... 4-Bromophenoxy 2S,4S 462.3 (C22H24BrNO5) High lipophilicity due to bromine; para-substitution enhances electronic effects Likely irritant (similar to analogs)
(2S,4S)-4-(3-Bromophenoxy)-... 3-Bromophenoxy 2S,4S 462.3 Meta-substitution reduces steric hindrance; altered dipole moment Data unavailable
(2S,4S)-4-(2-Bromophenoxy)-... 2-Bromophenoxy 2S,4S 462.3 Ortho-substitution increases steric bulk; potential for intramolecular H-bonding Irritant (H315, H319)
(4S)-1-Boc-4-(3-chlorophenoxy)-... 3-Chlorophenoxy 2S,4S 355.8 (C16H20ClNO5) Lower molecular weight; chlorine’s electronegativity affects reactivity Irritant (H315, H319)

Key Findings :

Non-Halogenated and Fluorinated Analogs
Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Properties Hazards Reference
(2S,4S)-1-Boc-4-phenyl-... Phenyl 2S,4S 291.3 (C16H21NO4) Enhanced aromatic interactions; lower polarity H302, H315, H319
(2S,4R)-1-Boc-4-fluoro-... Fluoro 2R,4S 233.2 (C10H16FNO4) Fluorine’s electronegativity stabilizes adjacent charges; altered pKa Warning (H302)
(2S,4S)-1-Boc-4-(trifluoromethylbenzyl)-... 4-Trifluoromethylbenzyl 2S,4R 373.4 (C18H22F3NO4) Strong electron-withdrawing effects; high metabolic stability H302, H315, H319

Key Findings :

  • Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small size.
  • Aromatic vs. Aliphatic : Phenyl-substituted derivatives (e.g., ) prioritize π-π stacking interactions, while trifluoromethyl groups enhance solubility and target affinity .
Stereochemical Variants
Compound Name Stereochemistry Key Differences Reference
(2R,4S)-1-Boc-4-phenyl-... 2R,4S Mirror configuration at C2 alters chiral recognition in enzyme binding
(2S,4R)-1-Boc-4-fluoro-... 2S,4R Opposite configuration at C4 affects hydrogen-bonding capacity

Key Findings :

  • Stereochemistry critically impacts biological activity. For example, (2R,4S) isomers may exhibit reduced binding affinity compared to (2S,4S) in chiral environments .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4S)-4-(4-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, and what challenges arise during stereochemical control?

  • Methodological Answer : The synthesis typically begins with L-proline derivatives. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine . The 4-bromophenoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, requiring careful control of reaction temperature (0–25°C) and stoichiometry to avoid racemization . A common challenge is maintaining the (2S,4S) configuration during cyclization; chiral HPLC or polarimetry is recommended for purity verification .

Q. How is the Boc protection group strategically utilized in modifying the reactivity of this compound?

  • Methodological Answer : The Boc group serves dual roles: (1) it prevents undesired side reactions at the pyrrolidine nitrogen during subsequent synthetic steps (e.g., coupling reactions), and (2) it enhances solubility in organic solvents like dichloromethane or THF . Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, but prolonged exposure may degrade the bromophenoxy moiety. Monitoring via TLC (Rf shift) or LC-MS ensures complete deprotection .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) .
  • NMR : Key signals include the Boc tert-butyl protons (δ 1.4 ppm, singlet) and aromatic protons from the bromophenoxy group (δ 7.3–7.6 ppm, doublets) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (MW 442.36 g/mol for C₂₀H₂₈BrNO₅) with [M+H]⁺ peaks .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the yield and stereoselectivity of halogenated analogs like 4-chloro vs. 4-bromo derivatives?

  • Methodological Answer : Bromophenoxy derivatives exhibit slower reaction kinetics compared to chloro analogs due to the larger atomic radius of bromine, which reduces electrophilicity. Polar aprotic solvents (e.g., DMF) improve solubility but may promote racemization at elevated temperatures (>40°C). For brominated analogs, optimized yields (75–85%) are achieved at 25°C with 1.2 equivalents of 4-bromophenol and catalytic DMAP . Contrastingly, chloro analogs require milder conditions (0°C) to prevent over-substitution .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is labile in TFA, but the 4-bromophenoxy ether bond remains stable below 50°C. Prolonged acid exposure (>2 hours) risks hydrolyzing the ester moiety .
  • Basic Conditions : Strong bases (e.g., NaOH) deprotect Boc and may cleave the pyrrolidine ring. However, weak bases (e.g., NaHCO₃) are tolerated during coupling reactions. Stability studies using pH-adjusted buffers (pH 7–9) show no degradation over 24 hours .

Q. How can researchers resolve discrepancies in reported bioactivity data between halogenated pyrrolidine derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., neuroprotective effects) often stem from impurities in stereoisomers or residual solvents. Recommendations:

  • Purification : Use preparative HPLC to isolate >99% enantiomeric excess (ee) samples .
  • Assay Design : Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition) with controls for halogen-specific interactions .
  • Computational Modeling : DFT calculations predict steric and electronic effects of bromine vs. chlorine on target binding .

Q. What strategies optimize the compound’s solubility for in vitro studies without compromising structural integrity?

  • Methodological Answer :

  • Co-solvents : DMSO (≤10% v/v) maintains solubility in aqueous buffers while avoiding Boc cleavage .
  • Salt Formation : Converting the carboxylic acid to a sodium salt (using NaOH) improves water solubility but requires pH adjustment (pH 7.4) to prevent precipitation .
  • Liposomal Encapsulation : For cell-based assays, encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

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